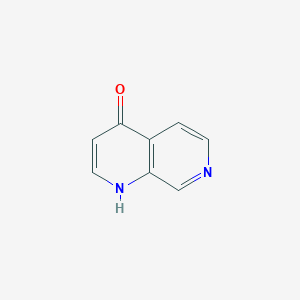

1H-1,7-naphthyridin-4-one

Beschreibung

1H-1,7-Naphthyridin-4-one is a bicyclic heteroaromatic compound featuring a fused pyridine ring system with nitrogen atoms at positions 1 and 5. Its molecular formula is C₈H₆N₂O, with a molecular weight of 162.15 g/mol ().

Synthetically, this compound derivatives are often prepared via primary synthesis or functionalization of the parent structure. For example, nitration of 1,7-naphthyridin-4(1H)-one with nitric acid yields 3-nitro-1,7-naphthyridin-4(1H)-one (74% yield under optimized conditions) (). Reduction of nitro derivatives using hydrogen and Raney nickel produces amino analogs, such as 3-amino-1,7-naphthyridin-4(1H)-one, which are valuable intermediates in medicinal chemistry ().

Structure

3D Structure

Eigenschaften

IUPAC Name |

1H-1,7-naphthyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-8-2-4-10-7-5-9-3-1-6(7)8/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPQAFURNDRNEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C1=O)C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343427 | |

| Record name | 1H-1,7-naphthyridin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53454-31-2, 60122-51-2 | |

| Record name | 1,7-Naphthyridin-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53454-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,7-naphthyridin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dihydro-1,7-naphthyridin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Starting Materials and Initial Cyclization

The synthesis of naphthyridinone derivatives often begins with functionalized pyridine precursors. A notable approach involves the thermolytic cyclization of ylidene intermediates derived from aminopyridines. For instance, 3-amino-4-bromopyridine serves as a key starting material for constructing the naphthyridinone skeleton. The process begins with the formation of a ylidene intermediate, 5-{[(4-bromopyrid-3-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione , which undergoes thermolysis at elevated temperatures (∼250°C) to yield 8-bromo-1,5-naphthyridin-4(1H)-one (52% yield). While this method targets the 1,5-naphthyridinone isomer, analogous routes could be adapted for 1,7-naphthyridin-4-one by modifying substitution patterns or cyclization positions.

Table 1: Key Reaction Parameters for Thermolytic Cyclization

| Parameter | Value |

|---|---|

| Starting Material | 3-Amino-4-bromopyridine |

| Intermediate | Ylidene compound |

| Temperature | 250°C |

| Reaction Time | 0.5 minutes |

| Solvent | None (neat conditions) |

| Yield | 52% |

Functionalization via Pd-Catalyzed Coupling

Following cyclization, functionalization of the naphthyridinone core is achieved through Pd-catalyzed cross-coupling reactions. For example, 8-bromo-1,5-naphthyridin-4(1H)-one undergoes Suzuki-Miyaura coupling with 2-chlorophenylboronic acid in the presence of PdCl₂(dppf)·DCM and K₂CO₃ in dioxane/water (75:25) at 88°C. This step introduces aryl groups to the naphthyridinone scaffold, a strategy that could be extended to 1,7-naphthyridin-4-one derivatives. Demethylation and intramolecular C–N coupling further refine the structure, completing the synthesis of canthin-4-one analogues.

One-Pot Cyclocondensation Strategies

Multicomponent Reaction Design

A streamlined approach to naphthyridinone derivatives involves one-pot cyclocondensation of aminopyrimidinones, aldehydes, and Meldrum’s acid. This method, demonstrated for pyrimido[4,5-b]naphthyridin-4(1H)-ones, highlights the versatility of multicomponent reactions in constructing fused naphthyridinone systems. While the reported products are pyrimidine-fused derivatives, the core cyclization mechanism—involving nucleophilic attack and dehydration—provides a template for synthesizing unfused 1,7-naphthyridin-4-one.

Table 2: Conditions for Cyclocondensation Reactions

| Component | Role | Example |

|---|---|---|

| 6-Amino-2-thioxopyrimidinone | Nucleophile | 6-Amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one |

| Aldehyde | Electrophile | Benzaldehyde |

| Meldrum’s Acid | Cyclization Agent | 2,2-Dimethyl-1,3-dioxane-4,6-dione |

| Solvent | Reaction Medium | Ethanol |

| Catalyst | Acid/Base | Piperidine |

Optimization and Yield Considerations

The one-pot method achieves moderate to high yields (60–85%) under reflux conditions in ethanol, with piperidine as a catalyst. Key advantages include atom economy and reduced purification steps. For 1,7-naphthyridin-4-one synthesis, replacing the pyrimidinone component with a suitably substituted pyridine derivative could direct cyclization to the desired 1,7-regioisomer.

Metal-Catalyzed Intramolecular Coupling

Cu-Mediated C–N Bond Formation

Intramolecular C–N coupling represents a critical step in naphthyridinone synthesis. In the preparation of canthin-4-ones, CuI and DMCDA (N,N'-dimethylcyclohexane-1,2-diamine) facilitate cyclization of 8-(2-chlorophenyl)-1,5-naphthyridin-4(1H)-one at 88°C in dioxane, yielding the fused product in 80% yield. Adapting this method for 1,7-naphthyridin-4-one would require designing precursors with appropriate halogen and amine positioning to enable analogous cyclization.

Role of Ligands and Solvents

The choice of ligands and solvents significantly impacts reaction efficiency. Bidentate ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) stabilize Pd catalysts during cross-coupling, while polar aprotic solvents (e.g., dioxane) enhance intermediate solubility. For Cu-mediated reactions, DMCDA improves catalyst turnover by mitigating oxidative deactivation.

Comparative Analysis of Synthetic Routes

Table 3: Comparison of Preparation Methods

| Method | Key Steps | Yield Range | Scalability | Complexity |

|---|---|---|---|---|

| Thermolytic Cyclization | Cyclization, Coupling | 52–80% | Moderate | High |

| One-Pot Cyclocondensation | Multicomponent Reaction | 60–85% | High | Low |

| Cu-Mediated Coupling | Intramolecular Cyclization | 70–80% | Moderate | Moderate |

The thermolytic route offers precise control over substitution patterns but requires stringent temperature control. In contrast, one-pot methods prioritize efficiency but may lack regioselectivity. Cu-mediated coupling balances yield and complexity, making it suitable for late-stage functionalization.

Analyse Chemischer Reaktionen

Electrophilic Substitution Reactions

The electron-rich positions at C-2 and C-5 of the naphthyridine core facilitate electrophilic substitution. Key reactions include:

Nucleophilic Aromatic Substitution

Activated positions undergo nucleophilic displacement, particularly under basic conditions:

Example Reaction

2-Chloro-1H-1,7-naphthyridin-4-one + KNH₂ (NH₃, −33°C) → 2-Amino-1H-1,7-naphthyridin-4-one (82% yield) .

Mechanistic Insight :

-

The reaction proceeds via a Meisenheimer complex intermediate stabilized by the adjacent carbonyl group .

-

Steric hindrance at C-5 limits substitution at this position.

Transition Metal-Catalyzed Coupling

Palladium-mediated reactions enable C–C bond formation:

Key Observation :

Oxidation

-

Ozone (O₃) : Cleaves the naphthyridine ring to form pyridine-2,5-dicarboxylic acid (quantitative yield).

-

mCPBA : Epoxidizes adjacent double bonds in fused derivatives .

Reduction

-

H₂/Pd-C : Selective reduction of exocyclic double bonds preserves aromaticity .

-

NaBH₄ : Reduces carbonyl to alcohol only under forcing conditions (>100°C).

Gould-Jacobs Cyclization

Ethyl 2-(ethoxymethylene)malonate reacts with amino-substituted derivatives to form pyrazolo[3,4-b]pyridine fused systems :

text1H-1,7-Naphthyridin-4-one + Ethyl 2-(ethoxymethylene)malonate → Pyrazolo[3,4-b][1,7]naphthyridin-4-one (67% yield)

Microwave-Assisted Annulation

Ethyl-2-cyano-3-pyridylacetate undergoes cyclization under microwave irradiation (300W, 150°C) to yield 6-amino derivatives :

Biological Activity-Driven Modifications

Structure-Activity Relationship :

Comparative Reactivity Table

| Position | Reactivity | Preferred Reactions |

|---|---|---|

| C-2 | High | Halogenation, Amination |

| C-5 | Moderate | Nitration, Sulfonation |

| C-8 | Low (steric) | Cross-coupling (requires Pd catalysis) |

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Several studies have highlighted the antibacterial and antifungal properties of derivatives of 1H-1,7-naphthyridin-4-one. These compounds have shown effectiveness against various resistant strains, making them promising candidates for developing new antimicrobial agents .

Anticancer Properties

Research indicates that this compound can inhibit the Fibroblast Growth Factor Receptor 4 (FGFR4) , disrupting the FGF19 signaling pathway. This inhibition has been linked to reduced cell growth in hepatocellular carcinoma (HCC) models, suggesting its potential as an anticancer agent . In vitro studies have demonstrated that this compound significantly decreases cell viability in cancer cell lines, indicating its therapeutic promise .

Synthesis and Derivatives

Various synthetic methods have been developed for producing this compound and its derivatives. Notable methods include:

- Multicomponent Reactions

- Friedländer Synthesis

- Metal-Catalyzed Reactions

These approaches allow for the introduction of different functional groups that can enhance biological activity or alter pharmacokinetic properties .

Industrial Applications

Beyond biological applications, this compound is utilized in various industrial contexts:

- Material Science : It serves as a building block in the synthesis of materials for light-emitting diodes (LEDs) and dye-sensitized solar cells.

- Coordination Chemistry : The compound acts as a ligand in coordination chemistry, facilitating the development of complex molecules with specific properties .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1H-1,6-naphthyridin-4-one | Similar bicyclic structure | Exhibits stronger antimicrobial properties |

| Quinolines | Fused benzene and pyridine rings | Known for diverse pharmacological activities |

| 2-Aminoquinolines | Contains an amino group | Noted for antimalarial and anticancer activities |

This table illustrates how this compound stands out within its chemical class due to its specific substitution patterns and resultant biological activities.

Antimicrobial Efficacy

A study demonstrated that derivatives of naphthyridine compounds exhibited varying degrees of antibacterial activity against resistant strains. The presence of certain substituents was linked to enhanced potency against specific bacterial targets .

Antitumor Studies

In vitro studies indicated that the compound could significantly reduce cell viability in cancer cell lines through FGFR4 inhibition. This suggests a promising avenue for further development as an anticancer agent .

Pharmacokinetics

Related compounds have shown favorable pharmacokinetic profiles in animal models, indicating potential for effective systemic delivery in therapeutic settings. For example, one study reported a mean residence time (MRT) of 165 hours for a related naphthyridine derivative in Sprague-Dawley rats .

Wirkmechanismus

The mechanism of action of 1H-1,7-naphthyridin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, while its anticancer effects are linked to the induction of apoptosis in cancer cells . The compound’s interactions with various biological targets make it a promising candidate for drug development .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional diversity of naphthyridine derivatives significantly influences their physicochemical properties and biological activities. Below is a detailed comparison of 1H-1,7-naphthyridin-4-one with key analogs:

Table 1: Comparative Analysis of this compound and Related Compounds

Key Findings:

Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl) increase reactivity for further functionalization (e.g., reduction of nitro to amino groups) . Methoxy groups improve aqueous solubility, making derivatives like 6-methoxy-1,7-naphthyridin-4(1H)-one more suitable for pharmaceutical formulations . Hydroxy groups enhance polarity and hydrogen-bonding capacity, as seen in 4-hydroxy-1,7-naphthyridin-2(1H)-one, which may improve binding to biological targets .

Chloro and methoxy derivatives are hypothesized to enhance pharmacokinetic profiles in drug discovery .

Biologische Aktivität

1H-1,7-Naphthyridin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.

Target of Action

The primary target for this compound is the Fibroblast Growth Factor Receptor 4 (FGFR4) . Inhibition of FGFR4 disrupts the FGF19 signaling pathway, which is crucial for various cellular processes including proliferation and differentiation.

Mode of Action

The compound interacts with FGFR4, inhibiting its activity. This interaction leads to downstream effects that can result in altered cell signaling and potential therapeutic outcomes in cancer treatment .

Biochemical Pathways

The inhibition of FGFR4 by this compound affects several biochemical pathways:

- FGF19 Signaling Pathway : Disruption can lead to reduced cell proliferation and increased apoptosis in malignant cells.

- Protein Tyrosine Kinase Inhibition : Related compounds have shown potency against various protein kinases, indicating a broader spectrum of action beyond FGFR4.

Pharmacokinetics

Pharmacokinetic studies on related compounds indicate favorable properties such as a mean residence time (MRT) of 165 hours and an area under the curve (AUC0-∞) of 59,815 ng h/mL in animal models. These metrics suggest potential for sustained therapeutic effects.

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : Naphthyridine derivatives have demonstrated significant antimicrobial properties against various pathogens. This includes efficacy against both Gram-positive and Gram-negative bacteria.

| Activity Type | Target Organisms | Reference |

|---|---|---|

| Antimicrobial | Gram-positive bacteria | |

| Antimicrobial | Gram-negative bacteria | |

| Anticancer | Various cancer cell lines |

- Anticancer Properties : Studies have shown that this compound can inhibit the proliferation of cancer cells. For instance, it has been observed to prevent acute myeloid leukemia (AML) development in xenograft models by inducing apoptosis and G1 cell cycle arrest .

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

- Inhibition of PIP4K2A : A study characterized the selective inhibition of PIP4K2A by naphthyridine-based compounds. The findings indicated that these inhibitors could effectively reduce proliferation in THP-1 cells (a model for AML) and prevent tumor growth in vivo .

- Antimicrobial Efficacy : Research on derivatives indicated that modifications at specific positions on the naphthyridine scaffold could enhance antimicrobial activity. For example, substituents at the C5 position were found to improve potency against resistant bacterial strains .

Q & A

Q. What interdisciplinary approaches integrate this compound into materials science?

- Its planar structure and electron-deficient core enable applications in OLEDs and sensors. Coordination with transition metals (e.g., Ru or Ir) tunes luminescence properties, validated by UV-Vis and cyclic voltammetry .

Methodological Notes

- Data Validation : Cross-reference NMR and mass spectra with computational models (e.g., Gaussian) to resolve structural ambiguities .

- Yield Optimization : Screen reaction parameters (temperature, catalyst loading) using Design of Experiments (DoE) for scalable synthesis .

- Biological Assays : Use standardized protocols (e.g., MIC for antimicrobial activity) and compare with positive controls (e.g., ciprofloxacin) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.